

Application Notes and Protocols for the Experimental Use of Mangafodipir Trisodium

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Compound of Interest

Compound Name: *Teslascan*

Cat. No.: *B1232718*

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Application Notes

Overview

Mangafodipir trisodium (formerly marketed as **Teslascan™**) is a chelate of divalent manganese (Mn^{2+}) and the ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] Initially developed as a paramagnetic contrast agent for magnetic resonance imaging (MRI) of the liver and pancreas, its potential for therapeutic applications has garnered significant interest.[2][3] Mangafodipir possesses potent antioxidant properties, primarily attributed to its superoxide dismutase (SOD) mimetic activity, which enables it to scavenge reactive oxygen species (ROS).[1][3] This cytoprotective effect is the foundation for its experimental use in various models of oxidative stress-related conditions, including chemotherapy-induced toxicity, ischemia-reperfusion injury, and neuroprotection.[3][4][5]

Chemical and Physical Properties

Mangafodipir trisodium is a crystalline, hygroscopic yellow solid that is readily soluble in water.[6][7] Its structure consists of a central manganese ion coordinated by the fodipir ligand, which is a derivative of vitamin B6.[8] The compound has a physiological pH and is isotonic with blood when formulated for injection.[7]

Mechanism of Action

The primary therapeutic mechanism of mangafodipir is its ability to mimic the function of the endogenous antioxidant enzyme, manganese superoxide dismutase (MnSOD).^{[1][3]} This SOD mimetic activity is dependent on the intact manganese-fodipir complex.^[1] It catalyzes the dismutation of superoxide radicals (O_2^-) into molecular oxygen (O_2) and hydrogen peroxide (H_2O_2).^[5] By reducing the levels of superoxide, mangafodipir prevents the formation of more damaging reactive species like peroxynitrite and hydroxyl radicals, thereby protecting cells from oxidative damage to DNA, proteins, and lipids.^{[2][9][10]}

Interestingly, while it protects normal cells, mangafodipir may enhance the cytotoxicity of certain chemotherapy agents in tumor cells, which inherently have higher levels of basal oxidative stress.^{[2][9]}

Key Experimental Applications

- **Cytoprotection:** Protecting healthy cells and tissues from oxidative damage induced by chemotherapeutic agents (e.g., cisplatin, oxaliplatin, paclitaxel) and ischemia-reperfusion injury.^{[4][5][8]}
- **Cancer Research:** Investigating its potential to sensitize cancer cells to chemotherapy and radiotherapy while protecting normal tissues.^{[5][11]}
- **Cardioprotection:** Studying its ability to mitigate myocardial damage following ischemic events.^[8]
- **Neuroprotection:** Exploring its protective effects in experimental models of neurodegenerative diseases and stroke.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₇ MnN ₄ Na ₃ O ₁₄ P ₂	[9]
Molecular Weight	757.33 g/mol (anhydrous)	[6][9]
Appearance	Yellow solid	[6]
Solubility	Freely soluble in water	[6][7]
pH (1% w/w in water)	6.3 - 6.8	[6]
pH (formulated injection)	7.0 - 8.0	[12]
Osmolality (formulated)	~290-298 mOsmol/kg	[12]

In Vitro Efficacy Data

Cell Line/Model	Treatment	Concentration(s)	Key Outcome	Reference
Human Granulosa Cells (HGrC)	H ₂ O ₂ -induced stress	40, 200, 1000 μM	Inhibited the decrease in cell viability	[4]
Human Granulosa Cells (HGrC)	Cisplatin-induced apoptosis	200, 1000 μM	Attenuated apoptosis	[4]
CT26 Colon Carcinoma Cells	Monotherapy	IC ₅₀ : 6.503 x 10 ⁻⁴ M	Demonstrated cytotoxic activity	[11]

In Vivo Dosage and Administration in Animal Models

Animal Model	Dosage	Route of Administration	Vehicle	Application	Reference
Mice	10 mg/kg	Intraperitoneal (i.p.)	Not specified	Protection against chemotherapy-induced ovarian damage	[4]
Mice	~15 μ mol/kg	Not specified	Not specified	Protection against myelosuppression	[2]
Rats	5 μ mol/kg	Intravenous (i.v.)	Not specified	MRI of myocardial infarction	[8]
Swine	5 μ mol/kg	Intravenous (i.v.)	Not specified	MRI of the stomach	[13] [14]
Pigs	5, 10, 15 μ mol/kg	Intravenous (i.v.)	Not specified	Myocardial uptake studies	[15]
Dogs	10, 30, 100 μ mol/kg	Intravenous (i.v.) infusion	Not specified	Metabolism studies	[16]

Toxicity Data in Animal Models

Animal Model	Parameter	Dosage	Key Findings	Reference
Mice	Minimum Lethal Dose	>2000 µmol/kg (i.v. bolus)	Over 400 times the recommended human dose	[6]
Rats	3-week repeat dose	116 µmol/kg (i.v.)	No observed effects	[6]
Dogs	3-week repeat dose	10 µmol/kg (i.v.)	No-Observed-Adverse-Effect Level (NOAEL)	[6]
Cynomolgus Monkeys	3-week repeat dose	29 µmol/kg (i.v.)	No observed effects	[6]

Experimental Protocols

Preparation of Mangafodipir Trisodium Solutions

3.1.1 Materials:

- Mangafodipir trisodium powder
- Sterile Phosphate-Buffered Saline (PBS) or Water for Injection
- Sterile vials or tubes
- Vortex mixer
- Ultrasonic bath
- Sterile 0.22 µm syringe filters

3.1.2 Preparation of Stock Solution for In Vitro Use (e.g., 10 mM):

- Aseptically weigh the required amount of mangafodipir trisodium powder (MW: 757.33 g/mol).

- In a sterile tube, dissolve the powder in an appropriate volume of sterile water or cell culture medium to achieve the desired stock concentration.
- If dissolution is slow, vortex the solution gently. For higher concentrations, sonication in an ultrasonic bath may be required to achieve a clear solution.[4]
- Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

3.1.3 Preparation of Working Solution for In Vivo Administration:

- On the day of the experiment, thaw an aliquot of the stock solution or weigh the required amount of powder.
- Dilute the stock solution or dissolve the powder in a sterile vehicle such as PBS to the final desired concentration for injection.[4]
- Ensure the final solution is clear and free of precipitates. If necessary, use gentle heating and/or sonication to aid dissolution.[4]
- It is recommended to prepare fresh working solutions and use them promptly.[4]

In Vitro Cytoprotection Assay

3.2.1 Objective: To evaluate the protective effect of mangafodipir trisodium against oxidative stress-induced cell death.

3.2.2 Materials:

- Selected cell line (e.g., HGrC, cardiomyocytes, neurons)
- Complete cell culture medium
- Mangafodipir trisodium stock solution
- Oxidative stress-inducing agent (e.g., H₂O₂, cisplatin)

- 96-well cell culture plates
- Cell viability assay kit (e.g., MTT, PrestoBlue)
- Apoptosis assay kit (e.g., Caspase-3/7 activity, Annexin V staining)
- Plate reader, flow cytometer, or fluorescence microscope

3.2.3 Protocol:

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Pre-treatment:** Remove the medium and add fresh medium containing various concentrations of mangafodipir trisodium (e.g., 10, 50, 100, 200 μ M). Incubate for a specified pre-treatment time (e.g., 2-4 hours). Include a vehicle control group.
- **Induction of Oxidative Stress:** Add the oxidative stress-inducing agent (e.g., H_2O_2) to the wells, with and without mangafodipir pre-treatment. Include a control group with neither mangafodipir nor the stressor.
- **Incubation:** Incubate the plate for a period relevant to the chosen stressor and cell type (e.g., 24 hours).
- **Assessment of Cell Viability:** At the end of the incubation period, measure cell viability using an appropriate assay according to the manufacturer's instructions.
- **Assessment of Apoptosis:** In parallel experiments, assess markers of apoptosis (e.g., caspase activity) to determine if the cytoprotective effect involves the inhibition of programmed cell death.^[4]
- **Data Analysis:** Normalize the results to the untreated control group and calculate the percentage of cell viability or apoptosis.

In Vivo Animal Study for Chemoprotection

3.3.1 Objective: To assess the ability of mangafodipir trisodium to protect against chemotherapy-induced organ damage in an animal model.

3.3.2 Materials:

- Animal model (e.g., BALB/c mice)
- Mangafodipir trisodium working solution
- Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
- Appropriate vehicle for both drugs (e.g., saline, 5% glucose solution)
- Standard equipment for intraperitoneal or intravenous injections

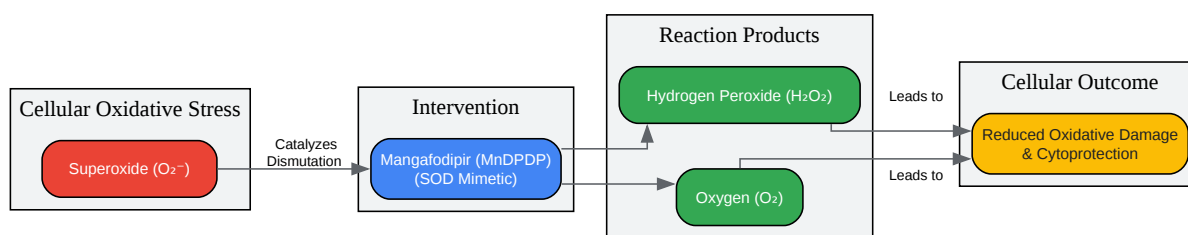
3.3.3 Protocol (adapted from a study on ovarian damage):[\[4\]](#)

- Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
- Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle Control, Chemotherapy only, Mangafodipir only, Chemotherapy + Mangafodipir).
- Drug Administration:
 - Administer mangafodipir trisodium (e.g., 10 mg/kg, i.p.) or its vehicle.
 - After a specified time (e.g., 30 minutes), administer the chemotherapeutic agent (e.g., cisplatin) or its vehicle. Dosing schedules should be based on established protocols for the specific chemotherapy drug.
- Monitoring: Monitor the animals for signs of toxicity, body weight changes, and overall health throughout the study period.
- Endpoint Analysis:
 - At the end of the study, euthanize the animals and collect target organs (e.g., ovaries, kidneys, dorsal root ganglia).
 - Perform histological analysis to assess tissue damage.

- Conduct biochemical assays on tissue homogenates or blood samples to measure markers of oxidative stress (e.g., malondialdehyde, glutathione) or organ function.
- Perform molecular analysis (e.g., Western blot for cleaved caspase-3) to investigate the mechanism of protection.[4]
- Data Analysis: Compare the endpoints between the different experimental groups to determine the protective effect of mangafodipir trisodium.

Visualizations

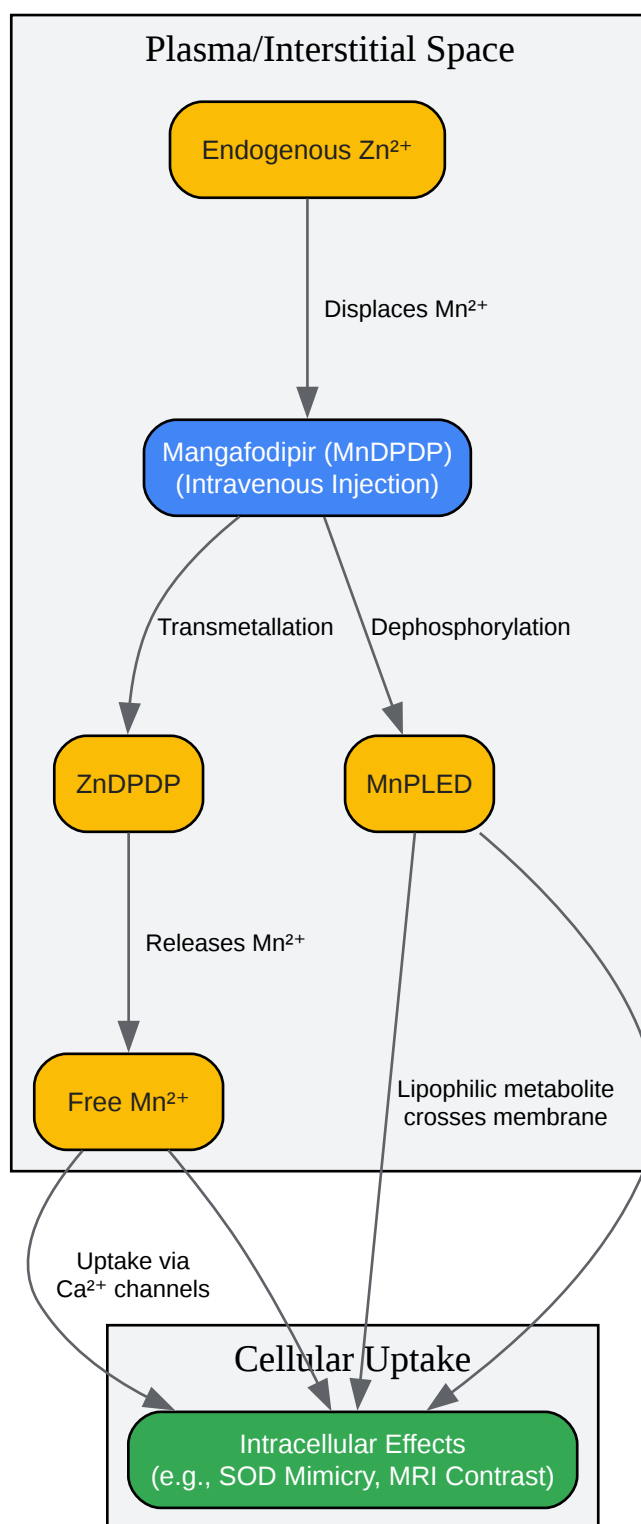
Proposed Mechanism of Action: SOD Mimetic Activity



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Caption: SOD mimetic activity of Mangafodipir in reducing oxidative stress.

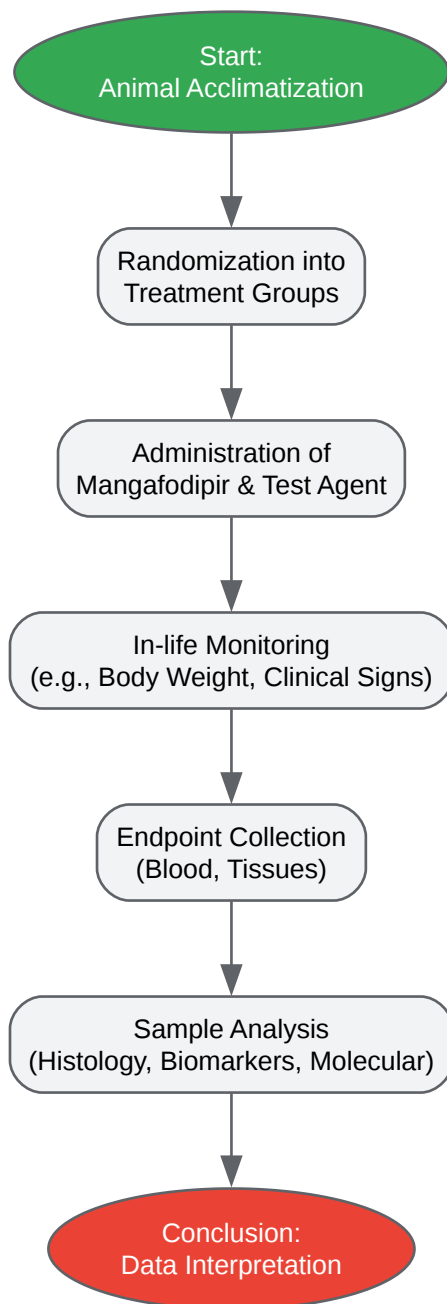
In Vivo Biotransformation of Mangafodipir



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Caption: Biotransformation pathway of Mangafodipir in vivo.[3][6][17]

General Experimental Workflow for In Vivo Studies



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Caption: A generalized workflow for in vivo experimental studies.

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